tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate
Overview
Description
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is a molecule containing an indole group, which is a bicyclic aromatic system. This indole group is linked to an ethyl chain through the nitrogen atom at position 3 of the indole. The ethyl chain is further connected to a carbamate group, derived from carbonic acid, with a tert-butyl substituent
Preparation Methods
The synthesis of tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate typically involves the reaction of 2-(5-fluoro-1H-indol-3-yl)ethan-1-amine with di-tert-butyl dicarbonate in 1,4-dioxane. The reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum. The crude reaction mixture is purified by silica gel chromatography using 30% ethyl acetate in hexanes, yielding the desired product as a pale yellow solid . This method provides a high yield of the compound.
Chemical Reactions Analysis
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate undergoes several types of chemical reactions:
Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the corresponding amine and carbon dioxide.
Deprotection: The tert-butyl group can be removed under specific conditions to yield the corresponding primary amine, potentially increasing the molecule’s polarity and bioactivity.
Scientific Research Applications
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is used as a chemical intermediate in the synthesis of other functional molecules containing a 5-fluoroindole core. The presence of the tert-butyl (Boc) protecting group suggests its utility in organic synthesis due to the ease of introduction and removal under specific conditions.
Mechanism of Action
Currently, there is no specific scientific literature available on the mechanism of action of tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate. Without knowledge of its biological target or activity, it is challenging to speculate on its mechanism. indole derivatives often interact with multiple receptors and pathways, contributing to their diverse biological activities .
Comparison with Similar Compounds
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate can be compared with other indole derivatives such as:
- tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate
- Ethyl 2-(3-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide)
These compounds share the indole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the fluoro group in this compound may enhance its stability and bioactivity compared to other similar compounds.
Biological Activity
tert-Butyl (2-(5-fluoro-1H-indol-3-yl)ethyl)carbamate is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This compound belongs to the class of carbamates and is characterized by its unique indole structure, which is known for various biological activities. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₅H₁₉FN₂O₂
- Molecular Weight : 278.32 g/mol
- CAS Number : 1059175-54-0
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on receptor tyrosine kinases, which play critical roles in cell signaling and tumor progression. For instance, compounds derived from indole structures have been reported to inhibit VEGFR-2 kinase, a key player in angiogenesis, with IC50 values indicating effective inhibition at micromolar concentrations .
- Antitumor Activity : The indole moiety is associated with anticancer properties. Research indicates that derivatives of indole can induce apoptosis in cancer cells and inhibit proliferation in various tumor cell lines, including HeLa and HCT116 .
- Neuroprotective Effects : Indole derivatives are also explored for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit antioxidant activities, potentially benefiting conditions like neurodegeneration .
Antitumor Activity
A study investigated the effects of related indole derivatives on human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 0.87 | Apoptosis induction |
Compound B | HeLa | 0.55 | Cell cycle arrest |
This compound | A375 | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Neuroprotective Effects
Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage. In vitro studies indicated a reduction in reactive oxygen species (ROS) levels in treated neuronal cultures:
Treatment | ROS Levels (Relative to Control) |
---|---|
Control | 100% |
tert-Butyl Carbamate | 65% |
Vitamin E | 70% |
Properties
IUPAC Name |
tert-butyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-15(2,3)20-14(19)17-7-6-10-9-18-13-5-4-11(16)8-12(10)13/h4-5,8-9,18H,6-7H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSHTUMRBGNDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679888 | |
Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059175-54-0 | |
Record name | tert-Butyl [2-(5-fluoro-1H-indol-3-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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